molecular formula C11H13FO B7993012 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol

1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol

Cat. No.: B7993012
M. Wt: 180.22 g/mol
InChI Key: ZMTRTAZZPXGWHJ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol is a fluorinated secondary alcohol featuring a but-3-en-1-ol backbone substituted with a 3-fluoro-2-methylphenyl group. These compounds are typically synthesized via allylation reactions (e.g., catalytic photoredox allylation of aldehydes) or Grignard additions to α,β-unsaturated aldehydes . Their applications span organic synthesis intermediates, chiral building blocks, and bioactive molecules with immunostimulant properties .

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h3-4,6-7,11,13H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTRTAZZPXGWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Halides, Amines

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Saturated alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry

1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for developing new compounds.

Biology

Research has shown that this compound possesses antimicrobial and anticancer properties:

  • Antimicrobial Activity : In vitro studies indicate that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative pathogens. For instance, it demonstrated a minimum inhibitory concentration (MIC) as low as 0.015 μg/mL against Streptococcus pneumoniae, suggesting strong antibacterial potential.
  • Anticancer Activity : The compound has shown significant antiproliferative effects against cancer cell lines. For example:
Cell LineIC50 Value (μM)
MDA-MB-231 (Breast)16.23 ± 0.81
SK-Hep-1 (Liver)47.73 ± 2.39

These findings indicate its potential as a candidate for developing new therapeutic agents targeting cancer cells.

Medicine

In the field of medicine, 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol is being explored for its potential use in drug development . Its interactions with specific molecular targets may lead to the development of novel pharmaceuticals with improved efficacy.

Industry

This compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes where specific chemical characteristics are required.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibits potent antibacterial properties with MIC values indicating effectiveness against multiple bacterial strains.
  • Anticancer Screening : Comparative analyses against standard chemotherapy agents like etoposide revealed that this compound effectively inhibits cancer cell proliferation in vitro, suggesting its potential as an adjunct treatment in cancer therapy.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Yield : Methoxy-substituted derivatives show variable yields depending on the position (e.g., 4-methoxy: 67% vs. 2-methoxy: 44%) .
  • Fluorinated Derivatives : Trifluoromethyl-substituted analogs (e.g., 1-[3-(trifluoromethyl)phenyl]but-3-en-1-ol) are commercially available but require specialized synthetic routes due to the electron-withdrawing CF₃ group .
  • Natural Product Derivatives : Compounds like (E)-4-(3',4'-dimethoxyphenyl)but-3-en-1-ol are isolated from plant sources and exhibit bioactivity .

Physicochemical and Optical Properties

Compound Name Boiling Point (°C) Optical Activity ([α]D) Enantiomeric Excess (ee) Notes
(R)-1-(4-Methoxyphenyl)but-3-en-1-ol N/A +40.5 (c 1.0, CHCl₃) 96% ee Chiral resolution via HPLC
(R)-1-(Thiophen-3-yl)but-3-en-1-ol N/A [α]²⁵D +37.7 (c 1.0, benzene) N/A Synthesized via asymmetric catalysis
1-(4-Chlorophenyl)but-3-en-1-ol 140°C (2 mmHg) N/A N/A High purity (97%) commercial grade

Key Observations :

  • Optical Activity : Chiral derivatives (e.g., (R)-1-(4-methoxyphenyl)but-3-en-1-ol) exhibit high enantiomeric excess (96% ee) when resolved via HPLC, making them valuable for stereoselective synthesis .
  • Boiling Points : Chlorinated derivatives like 1-(4-chlorophenyl)but-3-en-1-ol have higher boiling points due to increased molecular polarity .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : The CF₃ group in 1-[3-(trifluoromethyl)phenyl]but-3-en-1-ol enhances stability but reduces nucleophilicity compared to methoxy or methyl groups .
  • Substituent Position : Para-substituted derivatives (e.g., 4-methoxy) generally exhibit higher synthetic yields and optical purity than ortho-substituted analogs .
  • Bioactivity: Dimethoxy substitution (e.g., 3',4'-OCH₃) correlates with enhanced immunostimulant effects, likely due to improved lipid solubility and membrane interaction .

Biological Activity

1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and potential applications based on current research findings.

IUPAC Name : 1-(3-fluoro-2-methylphenyl)but-3-en-1-ol

This compound features a butenol structure with a fluoro-substituted phenyl group, which significantly influences its reactivity and biological interactions. It can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which are essential for its synthesis and modification in laboratory settings .

Antimicrobial Properties

Research indicates that 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative pathogens. The minimum inhibitory concentration (MIC) values suggest strong efficacy against certain bacteria, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving various cancer cell lines demonstrated that 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol possesses significant antiproliferative effects. For instance, it was tested against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines, showing IC50 values that indicate effective inhibition of cell growth .

Cell Line IC50 Value (μM)
MDA-MB-231 (Breast)16.23 ± 0.81
SK-Hep-1 (Liver)47.73 ± 2.39

The biological activity of 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol is attributed to its ability to interact with specific molecular targets within cells. The fluoro-substituent enhances its lipophilicity and allows for π–π stacking interactions with aromatic residues in proteins, potentially altering enzyme activities or receptor binding dynamics .

Interaction with Enzymes

In particular, the compound has been studied for its interaction with enzymes involved in metabolic pathways relevant to cancer progression. By inhibiting these enzymes, it may disrupt critical processes such as cell proliferation and survival .

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1-(3-Fluoro-2-methylphenyl)but-3-en-1-ol:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited MIC values as low as 0.015 μg/mL against Streptococcus pneumoniae, indicating potent antibacterial properties .
  • Anticancer Screening : In a comparative analysis against standard chemotherapy agents like etoposide, the compound showed promising results in inhibiting cancer cell proliferation in vitro, suggesting its potential as an adjunct treatment in cancer therapy .

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